molecular formula C10H7Cl3N2 B158693 5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole CAS No. 133112-53-5

5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole

Cat. No. B158693
M. Wt: 261.5 g/mol
InChI Key: JQWXACWUGZWYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, commonly known as 'CDCP', is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism Of Action

CDCP's mechanism of action is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. CDCP has also been shown to disrupt the insect nervous system, leading to paralysis and death.

Biochemical And Physiological Effects

CDCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CDCP has been shown to disrupt the insect nervous system, leading to paralysis and death.

Advantages And Limitations For Lab Experiments

CDCP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, CDCP's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Furthermore, its potential toxicity and environmental impact need to be thoroughly evaluated before its widespread use.

Future Directions

There are several future directions for CDCP research. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand CDCP's mechanism of action and its effects on various biological systems. Furthermore, CDCP's potential use as an insecticide needs to be further explored, with a focus on its environmental impact and potential toxicity.

Synthesis Methods

CDCP can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 1-chloro-3-methyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield CDCP. The purity of the synthesized compound can be improved by recrystallization.

Scientific Research Applications

CDCP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. CDCP has also been investigated for its anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, CDCP has been studied for its potential use as an insecticide, as it exhibits insecticidal activity against various insect species.

properties

CAS RN

133112-53-5

Product Name

5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole

Molecular Formula

C10H7Cl3N2

Molecular Weight

261.5 g/mol

IUPAC Name

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3

InChI Key

JQWXACWUGZWYFE-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl

synonyms

5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE

Origin of Product

United States

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